tert-Butyl (3-methoxyphenyl)glycinate

SARS-CoV 3CL protease Antiviral drug discovery Peptidomimetic inhibitor design

tert-Butyl (3-methoxyphenyl)glycinate (CAS 139089-03-5) is an N-aryl glycine tert-butyl ester derivative with molecular formula C₁₃H₁₉NO₃ and molecular weight 237.30 g/mol. It belongs to the class of protected amino acid building blocks, featuring a tert-butyl ester protecting group and a meta-methoxyphenyl substituent on the glycine nitrogen.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B13503485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-methoxyphenyl)glycinate
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC1=CC(=CC=C1)OC
InChIInChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-14-10-6-5-7-11(8-10)16-4/h5-8,14H,9H2,1-4H3
InChIKeyVGZXCIBQLPZKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-methoxyphenyl)glycinate – Key Molecular Properties and Research-Grade Identity


tert-Butyl (3-methoxyphenyl)glycinate (CAS 139089-03-5) is an N-aryl glycine tert-butyl ester derivative with molecular formula C₁₃H₁₉NO₃ and molecular weight 237.30 g/mol . It belongs to the class of protected amino acid building blocks, featuring a tert-butyl ester protecting group and a meta-methoxyphenyl substituent on the glycine nitrogen. The compound serves as a synthetic intermediate in medicinal chemistry, most notably as the protected form of N-(3-methoxyphenyl)glycine, which has been validated as a critical P3 scaffold in the development of SARS-CoV 3CL protease inhibitors [1]. Its commercial availability at 98% purity supports its use in research and early-stage pharmaceutical development.

Why tert-Butyl (3-methoxyphenyl)glycinate Cannot Be Replaced by Other N-Aryl Glycinate Esters


N-aryl glycinate esters are not functionally interchangeable building blocks. The position of the methoxy substituent on the phenyl ring confers distinct electronic properties that govern both chemical reactivity in downstream coupling reactions and biological recognition when the deprotected scaffold is incorporated into bioactive molecules. Specifically, the 3-methoxy (meta) substitution provides a unique combination of electron-donating resonance (+M) and inductive (-I) effects that differ fundamentally from the 2-methoxy (ortho) and 4-methoxy (para) isomers . In the context of SARS-CoV 3CL protease inhibitor design, the N-(3-methoxyphenyl)glycine moiety was explicitly selected as the P3 scaffold over other N-aryl glycine variants based on docking studies and structure-activity relationships [1]. Furthermore, the tert-butyl ester protection offers orthogonal deprotection compatibility and enhanced shelf stability compared to methyl or ethyl ester analogs, making it the preferred form for solid-phase peptide synthesis and fragment-based drug discovery workflows .

Quantitative Differentiation Evidence for tert-Butyl (3-methoxyphenyl)glycinate vs. Closest Analogs


Validated P3 Scaffold in SARS-CoV 3CL Protease Inhibitors – Meta-Methoxy Regiochemistry Enables Submicromolar Potency

The free acid form, N-(3-methoxyphenyl)glycine, was employed as the P3 scaffold in the design of dipeptide-type SARS-CoV 3CL protease inhibitors. The lead compound 4, incorporating this scaffold, exhibited a Ki of 0.39 μM against SARS-CoV 3CLpro, and subsequent optimization of substituents around this scaffold led to compound 5h with a Ki of 0.006 μM – a 65-fold improvement in potency [1]. This scaffold was selected over other N-aryl glycine variants based on docking studies that revealed favorable binding interactions within the S3 pocket of the protease. The tert-butyl ester serves as the protected synthetic precursor to this critical pharmacophore, enabling efficient incorporation into peptide-mimetic structures with orthogonal deprotection strategies.

SARS-CoV 3CL protease Antiviral drug discovery Peptidomimetic inhibitor design

Differential H-Bond Acceptor Count and Rotatable Bond Profile vs. Unsubstituted N-Phenylglycinate Analog

tert-Butyl (3-methoxyphenyl)glycinate possesses 4 hydrogen bond acceptor sites and 6 rotatable bonds, compared to 3 hydrogen bond acceptors and 5 rotatable bonds for the unsubstituted analog tert-butyl N-phenylglycinate (CAS 65171-67-7) . The additional H-bond acceptor (the methoxy oxygen) and increased conformational flexibility (due to the methoxy C–O bond rotation) result in a higher topological polar surface area (TPSA) and altered lipophilicity, which impact membrane permeability, solubility, and target binding entropy [1]. These differences mean the 3-methoxy derivative cannot be trivially substituted with the simpler N-phenylglycinate ester in structure-activity relationship (SAR) studies without altering pharmacokinetic and pharmacodynamic profiles.

Physicochemical property comparison Drug-likeness assessment Molecular descriptor analysis

Regiochemical Electronic Effects: Meta-Methoxy vs. Ortho- and Para-Substituted Isomers in N-Arylation Reactivity

The 3-methoxy group exerts a +M (mesomeric electron-donating) effect at the meta position that activates the phenyl ring differently than the 2-methoxy (ortho) or 4-methoxy (para) isomers. At the meta position, the methoxy group donates electron density via resonance to the ortho and para positions relative to itself, but exerts an electron-withdrawing inductive (-I) effect at the meta-positioned nitrogen attachment point. This results in distinct nucleophilicity of the aniline nitrogen and differential reactivity in N-alkylation and N-arylation coupling reactions compared to the 2-methoxy isomer (where steric hindrance and intramolecular H-bonding further modulate reactivity) and the 4-methoxy isomer (where the +M effect directly conjugates with the amino group, increasing its electron density) [1][2]. In palladium-catalyzed N-arylations of amino acid tert-butyl esters, the electronic nature of the aryl ring directly influences coupling efficiency and product yield [3].

N-arylation coupling Electronic substituent effects Peptoid synthesis

tert-Butyl Ester Stability Advantage Over Methyl Ester Analogs for Storage and Selective Deprotection

tert-Butyl esters exhibit significantly greater resistance to alkaline hydrolysis compared to methyl esters. Under standard basic conditions (1M LiOH, 1,4-dioxane, room temperature), methyl esters undergo rapid hydrolysis while tert-butyl esters remain intact, enabling chemoselective deprotection strategies in multi-step syntheses [1]. This differential stability is attributed to the steric hindrance imparted by the tert-butyl group, which shields the ester carbonyl from nucleophilic attack. The tert-butyl ester of glycine derivatives, including tert-butyl (3-methoxyphenyl)glycinate, is therefore the preferred protecting group for solid-phase peptide synthesis (SPPS) workflows where orthogonal deprotection (e.g., acid-labile Boc removal with TFA vs. base-stable tert-butyl ester retention) is required . The methyl ester analog, methyl (3-methoxyphenyl)glycinate, would not survive these conditions and would lead to premature deprotection or side reactions.

Protecting group strategy Solid-phase peptide synthesis Ester hydrolysis stability

Recommended Deployment Scenarios for tert-Butyl (3-methoxyphenyl)glycinate Based on Quantitative Evidence


SARS-CoV 3CL Protease Inhibitor Lead Optimization Using the N-(3-Methoxyphenyl)glycine P3 Scaffold

Building on the validated P3 scaffold precedent [1], tert-butyl (3-methoxyphenyl)glycinate can be directly incorporated into dipeptide-type SARS-CoV 3CL protease inhibitors via standard peptide coupling chemistry. The tert-butyl ester is deprotected with TFA to reveal the free carboxylic acid, which is then coupled to the P2–P1 fragment. This approach was successfully employed by Thanigaimalai et al. (2013) to generate compound series with Ki values ranging from 0.39 μM to 0.006 μM [1]. The 3-methoxy regioisomer is specifically required; substitution with 2-methoxy or 4-methoxy analogs would alter S3 pocket occupancy and hydrogen-bonding geometry, as demonstrated by the SAR trends in the original study.

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Base-Stable, Acid-Labile Ester Protection

The tert-butyl ester of tert-butyl (3-methoxyphenyl)glycinate provides acid-labile protection that is orthogonal to Fmoc-based SPPS strategies. The tert-butyl group withstands the repeated piperidine treatments used for Fmoc deprotection (basic conditions) but is cleanly removed with TFA during final cleavage from the resin [2]. This enables the construction of N-aryl glycine-containing peptides without premature ester hydrolysis, a critical advantage over methyl ester analogs that would be cleaved under the basic deprotection conditions [2].

Fragment-Based Drug Discovery (FBDD) Libraries Incorporating N-Aryl Glycine Diversity Elements

The distinct H-bond acceptor count (4 vs. 3) and rotatable bond profile (6 vs. 5) of tert-butyl (3-methoxyphenyl)glycinate compared to the unsubstituted N-phenylglycinate analog make it a valuable diversity element in fragment libraries for screening against targets with H-bond-rich binding pockets. The meta-methoxy group provides an additional H-bond acceptor without introducing the strong +M conjugation effects of the para-methoxy isomer, offering a modulated electronic profile suitable for fragment elaboration and structure-based design.

Synthesis of Electron-Rich N-Aryl Peptides via Pd-Catalyzed N-Arylation

As demonstrated by Jbara et al. (2020), N-aryl amino acid tert-butyl esters serve as building blocks for ketoxime peptide ligations, enabling the synthesis of electron-rich N-aryl peptides [3]. The 3-methoxy substitution provides a balance of electronic activation and steric accessibility that is distinct from the 2-methoxy (sterically hindered) and 4-methoxy (electronically over-activated) isomers, making tert-butyl (3-methoxyphenyl)glycinate a preferred substrate for these Pd-catalyzed transformations.

Quote Request

Request a Quote for tert-Butyl (3-methoxyphenyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.